
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with a bis(dimethylamino)ethyl group and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Phenylindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.
Substitution Reactions: The phenylindole core is then subjected to substitution reactions to introduce the chlorine atom at the 5-position.
Introduction of the Bis(dimethylamino)ethyl Group: This step involves the reaction of the substituted phenylindole with bis(dimethylamino)ethylamine under controlled conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the bis(dimethylamino)ethyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bis(dimethylamino)ethyl group enhances its binding affinity and specificity, while the chlorine atom and phenylindole core contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride can be compared with other similar compounds, such as:
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole: The non-dihydrochloride form, which has lower solubility and stability.
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1-(Bis(2-(dimethylamino)ethyl)amino)-5-bromo-3-phenylindole: Contains a bromine atom instead of chlorine, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
74758-20-6 |
|---|---|
Fórmula molecular |
C22H31Cl3N4 |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
2-[(5-chloro-3-phenylindol-1-yl)-[2-(dimethylazaniumyl)ethyl]amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29ClN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
Clave InChI |
IVZVRJBXWKUADE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


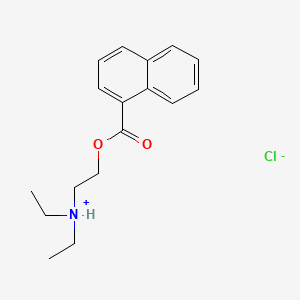
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

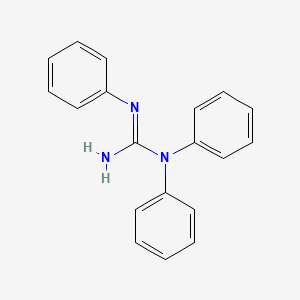
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
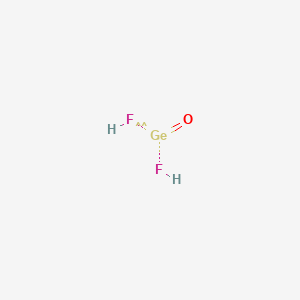
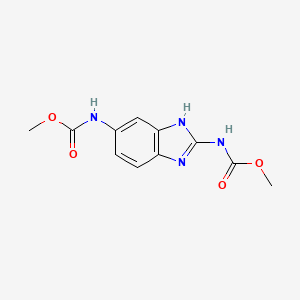
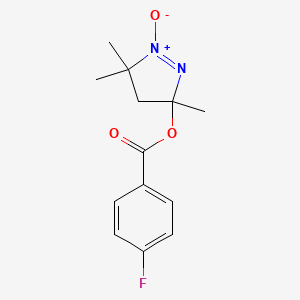
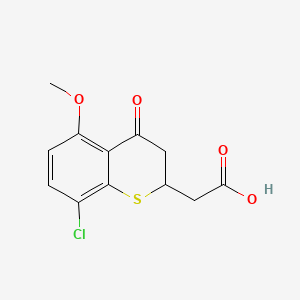
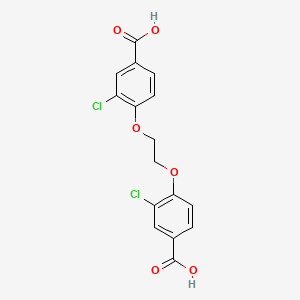

![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)


